

Application Notes and Protocols for (S)-WAY 100135 Dihydrochloride in Electrophysiology

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Compound of Interest

Compound Name: (S)-WAY 100135 dihydrochloride

Cat. No.: B1258653

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **(S)-WAY 100135 dihydrochloride**, a potent and selective 5-HT_{1A} receptor antagonist, in electrophysiological studies. The protocols outlined below are intended to serve as a starting point for investigating the role of 5-HT_{1A} receptors in neuronal excitability and synaptic transmission.

Introduction

(S)-WAY 100135 dihydrochloride is a valuable pharmacological tool for isolating and studying the physiological functions of the serotonin 1A (5-HT_{1A}) receptor. With an IC₅₀ of approximately 34 nM for the rat hippocampal 5-HT_{1A} receptor, it offers high affinity and selectivity, making it a standard antagonist for in vitro and in vivo electrophysiological experiments.[1][2] Understanding its application is crucial for research in areas such as anxiety, depression, and cognitive disorders, where the 5-HT_{1A} receptor plays a significant modulatory role. While primarily known as a silent antagonist, some studies suggest it may exhibit partial agonist properties at somatodendritic 5-HT_{1A} autoreceptors, a factor to consider in experimental design.[3]

Data Presentation

Physicochemical and Pharmacological Properties

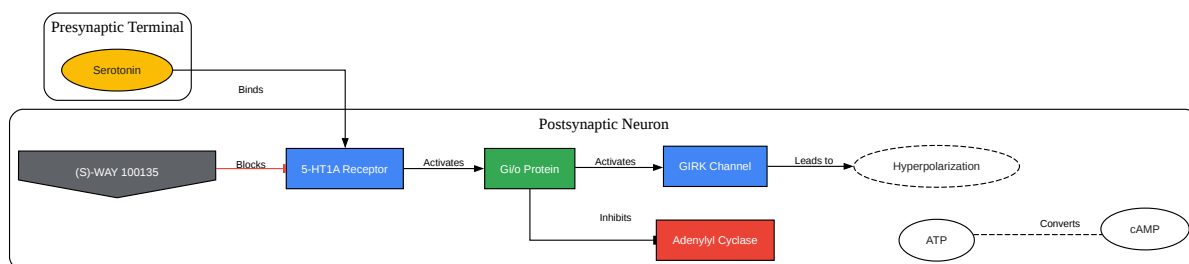
Property	Value	Reference
Chemical Name	(S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride	[2]
Molecular Weight	468.47 g/mol	[2]
Receptor Target	5-HT1A Receptor	[1][2]
Action	Antagonist	[1][2]
IC50 (rat hippocampus)	34 nM	[1]
Solubility	Soluble in water (up to 10 mM with sonication) and DMSO (up to 100 mM)	[2]

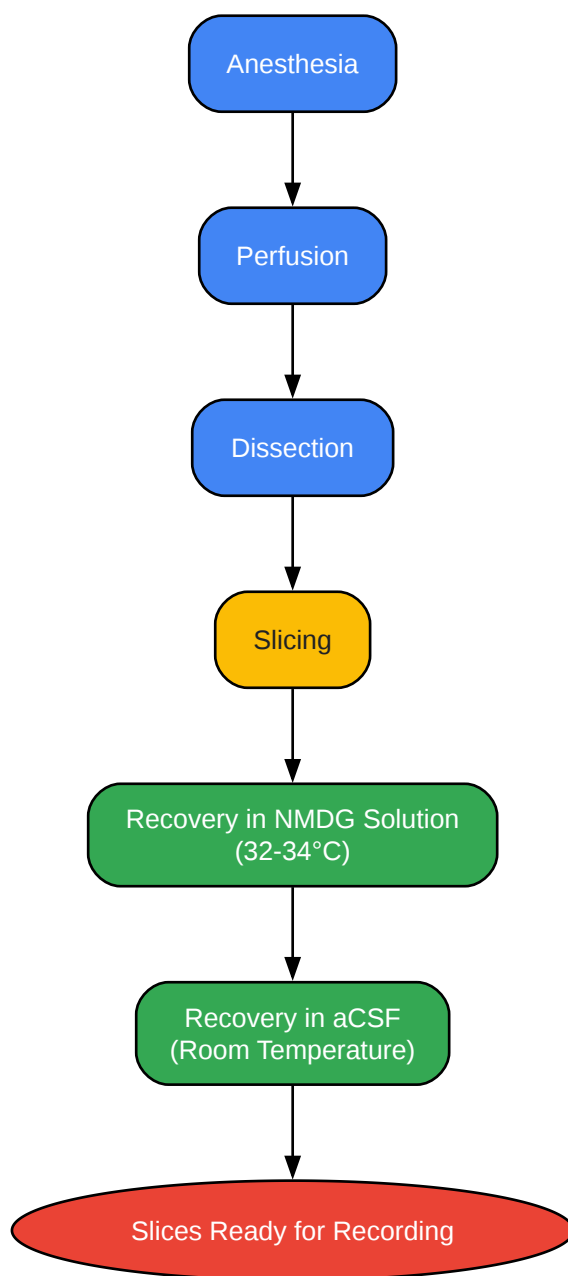
Electrophysiological Applications and Recommended Concentrations

Application	Preparation	Recommended Concentration	Expected Effect	Reference
Field Potential Recordings	Acute Hippocampal Slices	3 - 10 μ M	Induction of theta rhythm oscillations.	[4]
Whole-Cell Patch-Clamp	Medial Vestibular Nucleus (MVN) Neurons	10 μ M	Blocks the suppressive effect of the 5-HT1A agonist 8-OH-DPAT on eEPSCs and eIPSCs.	[1]
In Vivo Single-Unit Recording	Anesthetized Rats (Dorsal Raphe)	0.5 mg/kg (i.v.)	Antagonizes the inhibition of neuronal firing induced by 8-OH-DPAT.	[1]

Signaling Pathways

The primary mechanism of action for (S)-WAY 100135 is the blockade of 5-HT1A receptors. These G-protein coupled receptors are typically linked to inhibitory G proteins (Gi/o), which, upon activation by serotonin, lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. By antagonizing the 5-HT1A receptor, (S)-WAY 100135 prevents these downstream effects of serotonin.





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References

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- 2. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 3. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of theta rhythm in hippocampal formation slices perfused with 5-HT1A antagonist, (S)WAY 100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
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